B-Raf(V600E) Inhibitory Potency Advantage Over Homologous Amide Derivatives
In a biochemical assay against mutant B-Raf(V600E), the acetamide derivative (compound 4a) showed markedly higher inhibition potency compared to the homologous propionamide derivative (compound 4b), a difference attributed to subtle changes in C–H bond polarization [1]. The most optimized congener in the series, compound 4l, achieved an IC50 of 38 nM against B-Raf(V600E), confirming that this scaffold can deliver nanomolar potency when elaborated [1].
| Evidence Dimension | B-Raf(V600E) enzymatic inhibition |
|---|---|
| Target Compound Data | Compound 4a (acetamide): described as “much higher inhibition potency than 4b” (exact IC50 not publicly disclosed in the abstract/snippet) |
| Comparator Or Baseline | Compound 4b (propionamide analog): significantly weaker inhibition in the same assay |
| Quantified Difference | Qualitative ranking: 4a >> 4b; most potent series member 4l IC50 = 38 nM |
| Conditions | Biochemical assay against mutant B-Raf(V600E) kinase |
Why This Matters
Procurement of the exact acetamide building block is required to reproduce the potency progression established by Li et al.; substitution with a propionamide or other acyl analog abrogates the validated SAR trajectory.
- [1] Li X, Shen J, Tan L, Zhang Z, Gao D, Luo J, Cheng H, Zhou X, Ma J, Ding K, Lu X. Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-Raf(V600E) inhibitors. Bioorg Med Chem Lett. 2016;26(12):2760-2763. PMID: 27155899. View Source
